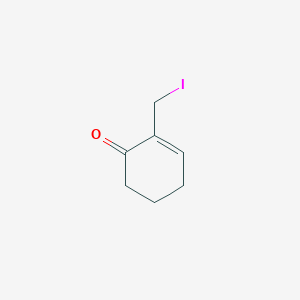![molecular formula C26H40N2O2 B14317924 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile CAS No. 111217-12-0](/img/structure/B14317924.png)
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two octyloxy groups and two nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxyphthalonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution of hydroxyl groups with octyloxy groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including light-emitting polymers and conducting polymers
Mecanismo De Acción
The mechanism of action of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its nitrile and octyloxy groups. The nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: A similar compound with bromomethyl groups instead of nitrile groups.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Another compound with similar octyloxy and nitrile substitutions.
1,4-Bis(5-phenyloxazol-2-yl)benzene: A compound with different functional groups but similar aromatic structure.
Uniqueness: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is unique due to its specific combination of octyloxy and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
111217-12-0 |
|---|---|
Fórmula molecular |
C26H40N2O2 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
4,5-bis(octoxymethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-15-29-21-25-17-23(19-27)24(20-28)18-26(25)22-30-16-14-12-10-8-6-4-2/h17-18H,3-16,21-22H2,1-2H3 |
Clave InChI |
DVAOQFBFOZAIPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC1=CC(=C(C=C1COCCCCCCCC)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)



![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)




![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)



![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
